molecular formula C10H9F2N7O B302815 2-(5-amino-1H-tetraazol-1-yl)-N'-(2,3-difluorobenzylidene)acetohydrazide

2-(5-amino-1H-tetraazol-1-yl)-N'-(2,3-difluorobenzylidene)acetohydrazide

Cat. No. B302815
M. Wt: 281.22 g/mol
InChI Key: YYSGDSUFAGDPFB-LNKIKWGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-1H-tetraazol-1-yl)-N'-(2,3-difluorobenzylidene)acetohydrazide, also known as DFBAA, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is a hydrazide derivative that contains a tetrazole ring and a difluorobenzylidene moiety. The unique chemical structure of DFBAA makes it a promising candidate for use in a variety of applications, including drug development, materials science, and biochemistry.

Mechanism of Action

The mechanism of action of 2-(5-amino-1H-tetraazol-1-yl)-N'-(2,3-difluorobenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. 2-(5-amino-1H-tetraazol-1-yl)-N'-(2,3-difluorobenzylidene)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, 2-(5-amino-1H-tetraazol-1-yl)-N'-(2,3-difluorobenzylidene)acetohydrazide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(5-amino-1H-tetraazol-1-yl)-N'-(2,3-difluorobenzylidene)acetohydrazide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, 2-(5-amino-1H-tetraazol-1-yl)-N'-(2,3-difluorobenzylidene)acetohydrazide has been shown to have anti-inflammatory and antioxidant properties. 2-(5-amino-1H-tetraazol-1-yl)-N'-(2,3-difluorobenzylidene)acetohydrazide has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(5-amino-1H-tetraazol-1-yl)-N'-(2,3-difluorobenzylidene)acetohydrazide in lab experiments include its high potency and specificity for certain enzymes and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of using 2-(5-amino-1H-tetraazol-1-yl)-N'-(2,3-difluorobenzylidene)acetohydrazide include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-(5-amino-1H-tetraazol-1-yl)-N'-(2,3-difluorobenzylidene)acetohydrazide. One area of research is the development of new drugs based on the chemical structure of 2-(5-amino-1H-tetraazol-1-yl)-N'-(2,3-difluorobenzylidene)acetohydrazide. Researchers are also studying the potential use of 2-(5-amino-1H-tetraazol-1-yl)-N'-(2,3-difluorobenzylidene)acetohydrazide in combination with other drugs to enhance its antitumor activity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(5-amino-1H-tetraazol-1-yl)-N'-(2,3-difluorobenzylidene)acetohydrazide and its potential side effects.

Synthesis Methods

The synthesis of 2-(5-amino-1H-tetraazol-1-yl)-N'-(2,3-difluorobenzylidene)acetohydrazide involves the reaction of 2,3-difluorobenzaldehyde with 5-amino-1H-tetrazole in the presence of acetic acid and sodium acetate. The resulting product is then reacted with acetylhydrazine to produce 2-(5-amino-1H-tetraazol-1-yl)-N'-(2,3-difluorobenzylidene)acetohydrazide. This synthesis method has been optimized to produce high yields of pure 2-(5-amino-1H-tetraazol-1-yl)-N'-(2,3-difluorobenzylidene)acetohydrazide with minimal side products.

Scientific Research Applications

2-(5-amino-1H-tetraazol-1-yl)-N'-(2,3-difluorobenzylidene)acetohydrazide has been extensively studied for its potential applications in scientific research. One area of research where 2-(5-amino-1H-tetraazol-1-yl)-N'-(2,3-difluorobenzylidene)acetohydrazide has shown promise is in the development of new drugs. 2-(5-amino-1H-tetraazol-1-yl)-N'-(2,3-difluorobenzylidene)acetohydrazide has been shown to have potent antitumor activity and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer.

properties

Product Name

2-(5-amino-1H-tetraazol-1-yl)-N'-(2,3-difluorobenzylidene)acetohydrazide

Molecular Formula

C10H9F2N7O

Molecular Weight

281.22 g/mol

IUPAC Name

2-(5-aminotetrazol-1-yl)-N-[(E)-(2,3-difluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C10H9F2N7O/c11-7-3-1-2-6(9(7)12)4-14-15-8(20)5-19-10(13)16-17-18-19/h1-4H,5H2,(H,15,20)(H2,13,16,18)/b14-4+

InChI Key

YYSGDSUFAGDPFB-LNKIKWGQSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)/C=N/NC(=O)CN2C(=NN=N2)N

SMILES

C1=CC(=C(C(=C1)F)F)C=NNC(=O)CN2C(=NN=N2)N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=NNC(=O)CN2C(=NN=N2)N

Origin of Product

United States

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